Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its intricate molecular structure and potential applications in various scientific fields. This compound falls under the category of triazatricyclo compounds, which are known for their unique properties due to the presence of nitrogen atoms in their ring structures.
The compound can be synthesized from readily available starting materials through various chemical reactions. It has been studied for its biological activities and potential therapeutic applications.
This compound is classified as an organic heterocyclic compound, specifically a triazatricyclo compound, which contains both carbon and nitrogen atoms in its ring structure. Its IUPAC name reflects its complex structure, indicating the presence of multiple functional groups including a nitro group and a carboxylate ester.
The synthesis of ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:
The reactions can be performed under controlled conditions using solvents such as dimethylformamide or acetonitrile to facilitate the reaction between the starting materials. Catalysts may be employed to enhance yield and reduce reaction time.
The molecular structure of ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is characterized by:
The empirical formula is with a molecular weight of approximately 463.8 g/mol. The structural representation can be derived from its SMILES notation: COC(=O)Cn1c(=NC(=O)c2cc(Cl)ccc2[N+](=O)[O-])sc2cc3c(cc21)OCCO3.
Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets within biological systems:
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally expected to be stable under standard laboratory conditions.
Key chemical properties include:
Ethyl 6-(5-chloro-2-nitrobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, highlighting its potential in advancing scientific knowledge and practical applications in healthcare and materials science.
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: